molecular formula C11H12F2O2 B1399589 Ethyl difluoro(3-methylphenyl)acetate CAS No. 698379-26-9

Ethyl difluoro(3-methylphenyl)acetate

Cat. No.: B1399589
CAS No.: 698379-26-9
M. Wt: 214.21 g/mol
InChI Key: BSPBLKJZDFLMCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of esters, such as “Ethyl difluoro(3-methylphenyl)acetate”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Scientific Research Applications

Precursors for Synthesis of Difluoroazetidinones

Ethyl Difluoro(trimethylsilyl)acetate and related difluoro(trimethylsilyl)acetamides serve as precursors for the synthesis of 3,3-difluoroazetidinones, a process that highlights the compound's utility in generating structurally complex and functionally diverse molecular architectures. This synthesis pathway offers an alternative method for constructing difluoroazetidinones, showcasing the compound's role in facilitating the development of new chemical entities with potential application in various fields of research (Bordeau, Frébault, Gobet, & Picard, 2006).

Radical Reactions for Synthesis of Difluoro-GABA

Ethyl/methyl 2-bromo-2,2-difluoroacetate and related compounds are involved in radical additions to vinyl ethers, a methodology applied in the synthesis of 3,3-difluoro-GABA. This approach completes the series of isomeric difluoro GABAs, indicating the compound's significance in creating analogs of neurotransmitters with potential implications for neurological research (Kondratov et al., 2015).

Electrochemical Fluorination

The electrochemical fluorination of alkyl phenylacetates, including modifications to achieve selective monofluoro and difluoro products, demonstrates the compound's applicability in the selective introduction of fluorine atoms into organic molecules. This process underscores its role in synthesizing fluorinated compounds, which are of significant interest in medicinal chemistry and materials science (Ilayaraja, Manivel, Velayutham, & Noel, 2008).

Antifungal Activity

The synthesis of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety from ethyl 2,2-difluoro(heteroaryl)acetate showcases the compound's utility in creating molecules with antifungal activities. This research indicates its potential in the discovery and development of new antifungal agents, contributing to the pharmaceutical and agricultural sectors (Eto, Kaneko, & Sakamoto, 2000).

Photolysis in Organic Synthesis

The electrosynthesis of ethyl α,α-difluoro-α-(phenylseleno)acetate and its application in photolysis to generate regioselective difluoromethylene adducts demonstrate the compound's role in photochemical synthetic applications. This process highlights its importance in the strategic formation of carbon-fluorine bonds, a critical aspect in the synthesis of fluorinated organic molecules (Murakami, Ishii, & Fuchigami, 2004).

Safety and Hazards

Ethyl difluoroacetate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable liquid and causes serious eye irritation. It may also cause drowsiness or dizziness .

Mechanism of Action

Target of Action

The primary targets of Ethyl difluoro(3-methylphenyl)acetate are currently unknown. This compound may interact with various receptors or enzymes in the body, similar to other bioactive aromatic compounds

Mode of Action

The mode of action of This compound is not well understood at this time. It may involve interactions with its targets that lead to changes in cellular processes. For instance, it could bind with high affinity to multiple receptors, leading to a cascade of events within the cell . .

Biochemical Pathways

The biochemical pathways affected by This compound are not yet known. Given the potential for this compound to interact with various targets, it could potentially influence a range of biochemical pathways. For example, it might affect pathways related to inflammation, cancer, or viral infections

Result of Action

The molecular and cellular effects of This compound ’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, it might inhibit cell proliferation, induce apoptosis, or modulate immune responses

Biochemical Analysis

Biochemical Properties

Ethyl difluoro(3-methylphenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the difluoromethylation process, which is crucial for the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are essential for the compound’s role in biochemical pathways, influencing the formation and stability of various biochemical products.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of these enzymes. Additionally, it can cause changes in gene expression, further influencing cellular functions. The compound’s ability to form stable X–CF2H bonds is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels. The compound’s role in the difluoromethylation process is particularly noteworthy, as it contributes to the formation of stable biochemical products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for understanding the compound’s biochemical effects and optimizing its use in research and therapy .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPBLKJZDFLMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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